[(3-Cyclopropylphenyl)methyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyclopropylphenyl)methylamine is an organic compound with the molecular formula C11H15N It is a derivative of phenylmethanamine, where the phenyl group is substituted with a cyclopropyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropylphenyl)methylamine typically involves the reaction of 3-cyclopropylbenzyl chloride with methylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
3-Cyclopropylbenzyl chloride+Methylamine→(3-Cyclopropylphenyl)methylamine+HCl
Industrial Production Methods
On an industrial scale, the production of (3-Cyclopropylphenyl)methylamine may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropylphenyl)methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines with different degrees of substitution.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, cyanides, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopropylphenyl ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylmethanamines.
Scientific Research Applications
(3-Cyclopropylphenyl)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Cyclopropylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simpler amine with a cyclopropyl group.
Phenylmethanamine: The parent compound without the cyclopropyl substitution.
Cyclopropylphenylmethanamine: A similar compound without the methyl substitution.
Uniqueness
(3-Cyclopropylphenyl)methylamine is unique due to the presence of both a cyclopropyl group and a methylamine group on the phenyl ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H15N |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
1-(3-cyclopropylphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C11H15N/c1-12-8-9-3-2-4-11(7-9)10-5-6-10/h2-4,7,10,12H,5-6,8H2,1H3 |
InChI Key |
YAEZBWUMBSJQNT-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=CC=C1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.